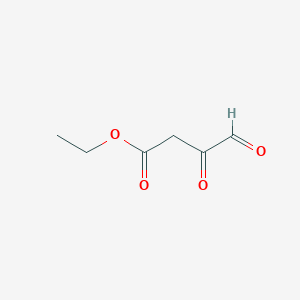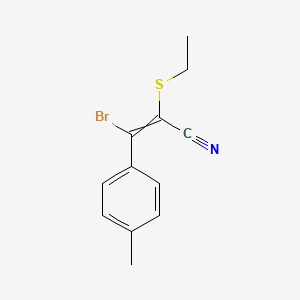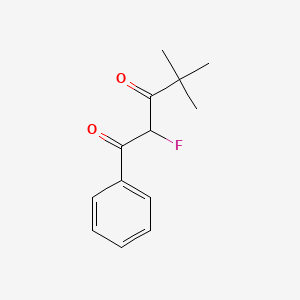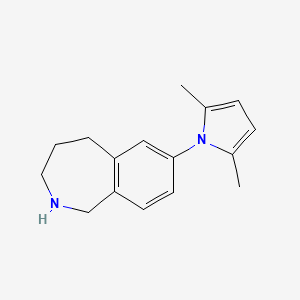![molecular formula C13H18O B12591124 Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one CAS No. 596821-70-4](/img/structure/B12591124.png)
Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one is a unique organic compound characterized by its intricate spirocyclic structure. This compound is part of the spiro family, which is known for its distinctive three-dimensional frameworks. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of spirocyclic intermediates through cyclization reactions. These intermediates are then subjected to further chemical transformations to achieve the final trispiro structure. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing cost-effective measures to produce the compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one has several applications in scientific research:
Chemistry: The compound is used as a model system to study spirocyclic chemistry and the behavior of strained ring systems.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism by which Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one exerts its effects is largely dependent on its interactions with other molecules. Its spirocyclic structure allows it to fit into specific molecular targets, such as enzymes or receptors, potentially inhibiting or modifying their activity. The pathways involved can vary, but often include binding to active sites or altering the conformation of target molecules, leading to changes in their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dispiro[2.1.3.1]nonane
- Trispiro[2.1.1.3~7~.1~5~.1~3~]dodecane
- 1,7-Dioxaspiro[5.5]undecane
- 1,6-Dioxaspiro[4.5]decane
Uniqueness
Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one stands out due to its highly strained and complex spirocyclic structure. This unique arrangement imparts distinct chemical properties, such as increased reactivity and stability under certain conditions, making it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
596821-70-4 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
trispiro[3.0.0.36.25.24]tridecan-11-one |
InChI |
InChI=1S/C13H18O/c14-10-9-12(5-2-6-12)13(10)8-7-11(13)3-1-4-11/h1-9H2 |
InChI-Schlüssel |
JQTDMPCLEHUBIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CCC23C(=O)CC34CCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide](/img/structure/B12591046.png)

![1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591054.png)
![6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12591058.png)
![Pyridine, 2-[[1-(3,3-dimethylcyclopentyl)-1-(phenylsulfonyl)ethyl]thio]-](/img/structure/B12591063.png)

![Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12591071.png)

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene)](/img/structure/B12591076.png)



![Ethanone, 1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]-](/img/structure/B12591125.png)
